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ArnicolideC

Cat. No.: B2391175
M. Wt: 334.4 g/mol
InChI Key: WKUOPGZYLRFCHJ-APDQSUQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Arnicolide C within Natural Products Chemistry

Arnicolide C is classified as a sesquiterpene lactone. mdpi.comsigmaaldrich.com This class of compounds is a large and diverse group of secondary metabolites found primarily in plants, especially within the Asteraceae family. rsc.org Sesquiterpene lactones are characterized by a 15-carbon skeleton and a lactone ring. Arnicolide C, also known as Isobutyroylplenolin, is commonly isolated from plants such as Centipeda minima and Arnica montana. sigmaaldrich.comnih.gov Its chemical formula is C₁₉H₂₆O₅, and it has a molecular weight of 334.41 g/mol . sigmaaldrich.comnih.gov The complex structure of Arnicolide C, like other sesquiterpene lactones, presents interesting challenges and opportunities for synthetic and medicinal chemists. researchgate.net

Table 1: Chemical Properties of Arnicolide C

PropertyValueSource
CAS Number34532-67-7 sigmaaldrich.combiocrick.com
Molecular FormulaC₁₉H₂₆O₅ sigmaaldrich.comnih.gov
Molecular Weight334.41 g/mol sigmaaldrich.comnih.gov
AppearanceSolid Powder sigmaaldrich.combiocrick.com
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). Slightly soluble in water. sigmaaldrich.combiocrick.com
Storage Temperature-20°C sigmaaldrich.com

Current Landscape of Arnicolide C Academic Investigations

Academic research on Arnicolide C has spanned various fields, including phytochemistry, analytical chemistry, and pharmacology. Initial studies focused on the isolation and structural elucidation of Arnicolide C from its natural sources. biocrick.comresearchgate.net For instance, investigations into the chemical constituents of Centipeda minima have repeatedly identified Arnicolide C as a key component. biocrick.compolyu.edu.hk

More recent research has employed advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), for the qualitative and quantitative analysis of Arnicolide C in plant extracts. polyu.edu.hk These methods are crucial for standardization and quality control of herbal preparations containing this compound.

Furthermore, a significant portion of academic inquiry has shifted towards understanding the biological activities of Arnicolide C. These investigations often involve in vitro cell culture experiments and in vivo animal models to explore its therapeutic potential. mdpi.com

Significance of Arnicolide C in Biological and Medicinal Research

The significance of Arnicolide C in the scientific community stems from its diverse and potent biological activities. Pharmacological studies have revealed that Arnicolide C possesses anti-inflammatory, antitumor, and neuroprotective effects. mdpi.comresearchgate.net Its potential as an anticancer agent has been a major focus of research.

Studies have demonstrated that Arnicolide C can inhibit the proliferation of various cancer cell lines, including those of nasopharyngeal, cervical, and liver cancer. mdpi.com Recent research has also highlighted its efficacy against breast cancer by inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.com The mechanism of action is believed to involve the targeting of specific cellular proteins and signaling pathways. For example, in breast cancer cells, Arnicolide C has been shown to bind to and reduce the expression of the 14-3-3θ protein, which is involved in cell proliferation. mdpi.com

Beyond its anticancer properties, Arnicolide C has also been investigated for its anti-inflammatory effects. Research has shown that it can exert anti-inflammatory actions in macrophage cells, suggesting its potential for treating inflammatory conditions. researchgate.net Additionally, some studies have pointed towards its antiallergic and antiviral activities. sigmaaldrich.comrsc.org The broad spectrum of biological activities makes Arnicolide C a promising candidate for further drug development and a valuable tool for biomedical research. sigmaaldrich.com

Table 2: Investigated Biological Activities of Arnicolide C

Biological ActivityInvestigated Cancer/Cell TypeKey FindingsSource
Antitumor Breast CancerInhibited proliferation, induced G1 cell cycle arrest, and promoted apoptosis. Targeted the 14-3-3θ protein. mdpi.com
Nasopharyngeal Carcinoma (NPC)Exhibited inhibitory effects on NPC cell proliferation in a dose- and time-dependent manner. biocrick.comresearchgate.net
Cervical CancerShowed antitumor effects. mdpi.com
Liver CancerDemonstrated good inhibitory effects. mdpi.com
Colon CancerShowed cytotoxic activity against human colon carcinoma HT-29 cells. polyu.edu.hk
Anti-inflammatory RAW 264.7 MacrophagesExerted anti-inflammatory effects via inactivation of the MAPK pathway. researchgate.net
Antiviral Influenza A virus (H1N1)Showed inhibitory activity with an IC50 of 4.9 ± 0.8 μM. rsc.org
Antiallergy Not specifiedExhibits significant antiallergy activity. biocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O5 B2391175 ArnicolideC

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOPGZYLRFCHJ-APDQSUQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Characterization of Arnicolide C in a Research Context

Plant Sources and Isolation Methodologies for Arnicolide C

The primary source for Arnicolide C is the medicinal plant Centipeda minima. nih.govresearchgate.netmdpi.comphytopurify.comnih.gov The process of obtaining this compound involves careful extraction from the plant material followed by sophisticated purification techniques.

Centipeda minima (L.) A.Br. et Aschers, a member of the Asteraceae family, is an annual herb found in tropical regions, particularly in eastern tropical Asia. researchgate.netphytopurify.com It has a long history of use in traditional Chinese medicine for treating various ailments, including whooping cough, nasal allergies, and asthma. researchgate.netnih.gov Modern phytochemical studies have identified this plant as a rich source of secondary metabolites, with sesquiterpene lactones being a dominant class of compounds. researchgate.net Arnicolide C is one of the key sesquiterpene lactones isolated from this plant, alongside other related compounds like Arnicolide D and Brevilin A. nih.govnih.govresearchgate.net

The isolation of Arnicolide C from Centipeda minima is a multi-step process that begins with extraction, where solvents are used to separate the desired medicinally active components from the raw plant material. scispace.com The choice of solvent is critical and is often based on the polarity of the target compound. scispace.com For compounds like Arnicolide C, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are effective. biocrick.com

Following initial extraction, a series of purification techniques are employed to isolate Arnicolide C from the complex mixture of plant metabolites. These methods separate compounds based on their physical and chemical properties. A common and effective technique used for the separation of constituents from Centipeda minima is centrifugal partition chromatography (CPC), a type of liquid-liquid partition chromatography that avoids solid supports, minimizing the risk of sample denaturation. nih.gov Further purification and analysis are often achieved using high-performance liquid chromatography (HPLC). phytopurify.com The final identification and structural confirmation of the isolated Arnicolide C are performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. phytopurify.com

Technique Purpose in Arnicolide C Isolation
Solvent Extraction Initial separation of crude compounds from Centipeda minima plant material.
Centrifugal Partition Chromatography (CPC) Support-free liquid-liquid chromatography for separating compounds with a wide polarity range. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation and purification of Arnicolide C from the crude extract. phytopurify.com
Mass Spectrometry (MS) Identification and confirmation of the molecular weight of the isolated compound. phytopurify.com
Nuclear Magnetic Resonance (NMR) Elucidation of the detailed chemical structure of Arnicolide C. phytopurify.com

Classification of Arnicolide C as a Sesquiterpene Lactone

Chemically, Arnicolide C is classified as a sesquiterpene lactone. nih.govmdpi.comnih.gov This classification is based on its distinct chemical structure, which is characteristic of this large group of secondary metabolites. Sesquiterpene lactones are a class of sesquiterpenoids (C15) that feature a lactone ring. wikipedia.org They are predominantly found in the Asteraceae plant family. wikipedia.orgtandfonline.com

The molecular formula for Arnicolide C is C₁₉H₂₆O₅. biocrick.comnih.gov Its structure is built upon a 15-carbon backbone, typical of sesquiterpenes, which are biosynthetically derived from three isoprene (B109036) units. nih.gov The presence of the lactone ring and other functional groups contributes to its specific chemical properties.

PropertyDetails
Chemical Name [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate (B1197409) nih.gov
Molecular Formula C₁₉H₂₆O₅ phytopurify.combiocrick.comnih.gov
Molecular Weight 334.41 g/mol phytopurify.combiocrick.com
CAS Number 34532-67-7 phytopurify.combiocrick.com
Compound Class Sesquiterpene Lactone nih.govmdpi.comnih.gov / Terpenoid phytopurify.com

Biosynthetic Pathways Relevant to Arnicolide C Production

The biosynthesis of sesquiterpene lactones like Arnicolide C is a complex enzymatic process within the plant. These pathways generate a vast diversity of chemical structures from simple precursors. The foundational route for all sesquiterpenes begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

The production of these precursors occurs via two primary pathways:

Mevalonate (MVA) Pathway: Primarily operates in the cytoplasm.

Methylerythritol Phosphate (MEP) Pathway: Occurs in the plastids. semanticscholar.org

These C5 units are sequentially combined to form the C15 compound farnesyl pyrophosphate (FPP), which is the universal precursor for all sesquiterpenes. tandfonline.comnih.govtaylorfrancis.com The formation of FPP is a critical branching point. A dedicated enzyme, sesquiterpene synthase (STS), then catalyzes the cyclization of the linear FPP molecule into one of several possible sesquiterpene backbones. tandfonline.com For most sesquiterpene lactones found in the Asteraceae family, the initial cyclized product is germacrene A. tandfonline.com

Following the creation of the carbocyclic skeleton, a series of post-cyclization modifications occur. These reactions, often catalyzed by cytochrome P450 monooxygenases (P450s), introduce various functional groups through hydroxylation and oxidation. nih.gov It is through these oxidative modifications that the characteristic lactone ring is formed, ultimately leading to the diverse array of sesquiterpene lactones, including Arnicolide C. nih.gov

Elucidation of Arnicolide C Molecular Mechanisms of Action: in Vitro Research

Arnicolide C Modulation of Cellular Proliferation and Apoptosis

Arnicolide C has been shown to directly impact the growth and survival of cancer cells through the inhibition of proliferation and the induction of programmed cell death, or apoptosis. nih.govmdpi.com

Inhibition of Cancer Cell Proliferation by Arnicolide C.nih.govmdpi.com

Research has consistently demonstrated that Arnicolide C can inhibit the proliferation of various cancer cell lines. nih.govmdpi.com This inhibitory effect is a cornerstone of its potential anti-cancer activity.

Studies have utilized standard assays to quantify the impact of Arnicolide C on cancer cell survival and growth. The MTT assay, which measures cell viability, has shown that Arnicolide C reduces the viability of breast cancer cells in a dose-dependent manner. researchgate.net For instance, treatment of HCC-1806, MDA-MB-468, MDA-MB-231, and SKBR3 breast cancer cells with Arnicolide C for 72 hours resulted in decreased viability. researchgate.net Similarly, in nasopharyngeal carcinoma (NPC) CNE-2 cells, Arnicolide C exhibited inhibitory effects on cell proliferation. mdpi.com

The colony formation assay, which assesses the long-term proliferative capacity of single cells, further supports the anti-proliferative effects of Arnicolide C. researchgate.netabcam.com In breast cancer cell lines HCC-1806 and MDA-MB-468, treatment with Arnicolide C for 48 hours significantly reduced the percentage of colonies formed compared to untreated control cells. researchgate.net

Table 1: Effect of Arnicolide C on Breast Cancer Cell Viability
Cell LineTreatment DurationObserved EffectAssay
HCC-180672 hoursDecreased cell viabilityMTT
MDA-MB-46872 hoursDecreased cell viabilityMTT
MDA-MB-23172 hoursDecreased cell viabilityMTT
SKBR372 hoursDecreased cell viabilityMTT
Table 2: Effect of Arnicolide C on Breast Cancer Colony Formation
Cell LineTreatment DurationObserved EffectAssay
HCC-180648 hoursReduced percentage of coloniesColony Formation
MDA-MB-46848 hoursReduced percentage of coloniesColony Formation

Arnicolide C Induced Cell Cycle Arrest.nih.govmdpi.com

In addition to inhibiting proliferation, Arnicolide C has been found to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. nih.govmdpi.com

Flow cytometry analysis has revealed that Arnicolide C induces cell cycle arrest specifically at the G1 phase in breast cancer cells. nih.govmdpi.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division. The molecular mechanism behind this G1 arrest is linked to the modulation of key regulatory proteins. Research has shown that Arnicolide C can reduce the expression of 14-3-3θ, a protein that plays a role in promoting cell proliferation. nih.govmdpi.com By inhibiting 14-3-3θ and its downstream signaling pathways, Arnicolide C effectively puts the brakes on the cell cycle machinery. nih.gov

Apoptosis Induction by Arnicolide C

A crucial aspect of Arnicolide C's anti-cancer activity is its ability to induce apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. nih.govmdpi.com

The induction of apoptosis by Arnicolide C is mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. cpn.or.kr Specifically, Arnicolide C has been shown to activate caspase-9, an initiator caspase, and caspase-3, an executioner caspase. nih.govcpn.or.kr Caspase-9 activation is a key step in the intrinsic apoptotic pathway, often triggered by cellular stress. biovendor.comcellsignal.com Once activated, caspase-9 proceeds to cleave and activate downstream caspases like caspase-3. biovendor.comcellsignal.com Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular proteins. cpn.or.kr The increased expression of cleaved forms of both caspase-9 and caspase-3 in cancer cells treated with Arnicolide C provides direct evidence of the activation of this apoptotic pathway. nih.gov

Table 3: Caspase Activation by Arnicolide C in Cancer Cells
CaspaseRoleEffect of Arnicolide C
Caspase-9Initiator CaspaseActivated
Caspase-3Executioner CaspaseActivated
Poly (ADP-ribose) Polymerase (PARP-1) Cleavage

The pro-apoptotic activity of Arnicolide C is associated with the activation of key executioner proteins in the apoptotic cascade, including Poly (ADP-ribose) Polymerase (PARP-1). mdpi.com In the context of apoptosis, PARP-1 is a well-established substrate for activated caspases, particularly caspase-3 and caspase-7. nih.govsemanticscholar.org The cleavage of PARP-1 is considered a hallmark of apoptosis. scbt.com This process involves the enzymatic cutting of the 116 kDa PARP-1 protein into two specific fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain (DBD). nih.govnih.gov

The 24 kDa fragment contains the DNA-binding motifs and, when separated, can bind tightly to DNA breaks, which is thought to inhibit the full-length PARP-1 enzyme in a trans-dominant manner. nih.govfrontiersin.org The 89 kDa fragment, containing the catalytic domain, is released from the nucleus into the cytoplasm. semanticscholar.orgnih.gov Research indicates that the pro-apoptotic effect of Arnicolide C involves the activation of PARP-1, alongside Caspase-3 and Caspase-9, pointing to its role in this cleavage-mediated apoptotic signaling. mdpi.com Studies on the related compound, Arnicolide D, have similarly shown an upregulation of cleaved PARP, reinforcing the importance of this pathway for this class of compounds. medchemexpress.comresearchgate.net

Mitochondrial Apoptotic Pathway Involvement

Evidence suggests that the apoptosis induced by Arnicolide C is linked to the mitochondrial, or intrinsic, apoptotic pathway. mdpi.com This pathway is a major mechanism of programmed cell death, initiated by non-receptor-mediated stimuli and converging at the mitochondria. mdpi.com A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. mdpi.com

The apoptotic signaling triggered by Arnicolide C appears to follow this classical sequence. mdpi.com Its activity is associated with the activation of Caspase-9, which is the initiator caspase specific to the mitochondrial pathway. mdpi.com In this pathway, released mitochondrial cytochrome c binds with the apoptotic protease-activating factor-1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. mdpi.com This structure facilitates the activation of caspase-9, which in turn activates downstream executioner caspases like Caspase-3, ultimately leading to the dismantling of the cell. mdpi.commdpi.com The involvement of both Caspase-9 and Caspase-3 in the action of Arnicolide C strongly supports the engagement of the mitochondrial apoptotic pathway. mdpi.com

Arnicolide C Interactions with Specific Protein Targets

14-3-3θ Protein as a Direct Target of Arnicolide C

In vitro research has identified the 14-3-3θ (theta) protein as a potential direct target of Arnicolide C. mdpi.comnih.gov The 14-3-3 family of proteins are highly conserved regulatory molecules that participate in numerous cellular processes, including signal transduction and apoptosis, by binding to a wide array of protein partners. researchgate.netnih.gov Through molecular docking studies, Arnicolide C was predicted to bind to 14-3-3θ. mdpi.comsciprofiles.com Subsequent experiments in breast cancer cell lines demonstrated that Arnicolide C not only interacts with 14-3-3θ but also affects its expression, leading to the recognition of 14-3-3θ as a key target in the compound's mechanism of action. mdpi.com

Molecular Docking Analysis of Arnicolide C and 14-3-3θ Binding

To explore the potential molecular targets of Arnicolide C, computational molecular docking analyses were performed. mdpi.comsciprofiles.com This in silico technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex and is frequently used to identify potential drug-protein interactions. mdpi.comscitechnol.com In studies investigating Arnicolide C, molecular docking predicted an interaction between the compound and the 14-3-3θ protein. mdpi.com The binding affinity score, often expressed as a negative value in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger bond. oatext.come-century.us While the specific binding energy for the Arnicolide C and 14-3-3θ interaction is not detailed, the prediction provided the basis for further experimental validation. mdpi.com

Table 1: Molecular Docking Analysis of Arnicolide C and 14-3-3θ
ParameterDescriptionFindingReference
Computational Method In silico prediction of binding between a ligand (Arnicolide C) and a protein target (14-3-3θ). The SwissDock web service was noted as a tool used for target prediction.A binding interaction was predicted between Arnicolide C and 14-3-3θ. mdpi.com
Predicted Target The protein identified as having a potential binding affinity for Arnicolide C.14-3-3θ was identified as a potential direct target. mdpi.comnih.govsciprofiles.com
Significance The docking results guided further in vitro experiments to confirm the functional interaction and its biological consequences.The prediction was a crucial first step in identifying the mechanism of action for Arnicolide C in breast cancer cells. mdpi.comdntb.gov.ua
Impact of Arnicolide C on 14-3-3θ Protein Expression

Following the identification of 14-3-3θ as a potential target by molecular docking, its expression levels were measured in breast cancer cells after treatment with Arnicolide C. mdpi.com Western blot analysis in HCC-1806 and MDA-MB-468 breast cancer cells revealed that treatment with Arnicolide C for 48 hours resulted in a reduction of 14-3-3θ protein expression. mdpi.com This finding suggests that Arnicolide C may exert its effects not just by binding to 14-3-3θ, but also by downregulating its availability within the cell. mdpi.comresearchgate.net However, the precise mechanism through which Arnicolide C leads to this decreased expression of the 14-3-3θ protein has not yet been fully determined and requires further investigation. mdpi.comresearchgate.net

Functional Consequences of Arnicolide C-14-3-3θ Interaction

The interaction between Arnicolide C and the 14-3-3θ protein, characterized by both binding and reduced expression, has significant functional consequences for cancer cells. mdpi.com The 14-3-3 proteins are often involved in promoting cell survival and proliferation. nih.gov By targeting 14-3-3θ, Arnicolide C inhibits its downstream signaling pathways that are crucial for cell proliferation. mdpi.comsciprofiles.com Specifically, the reduction in 14-3-3θ levels has been shown to suppress several key pro-survival pathways, including the RAF/ERK, PI3K/AKT, and JAK/STAT signaling cascades. mdpi.com The ultimate outcomes of this targeted action are the inhibition of cancer cell proliferation, the induction of cell cycle arrest at the G1 phase, and an increase in apoptosis. mdpi.comnih.gov

Table 2: Functional Consequences of Arnicolide C-14-3-3θ Interaction
Cellular ProcessEffect of Arnicolide CUnderlying MechanismReference
Cell Proliferation InhibitedReduced expression of 14-3-3θ leads to the suppression of downstream pro-proliferative signaling. mdpi.comsciprofiles.comresearchgate.net
Apoptosis Increased/InducedDisruption of 14-3-3θ's pro-survival functions contributes to the activation of apoptotic pathways. mdpi.comnih.gov
Cell Cycle Arrest at G1 PhaseInhibition of signaling pathways that regulate cell cycle progression. mdpi.comnih.gov
Downstream Signaling Pathways InhibitedSuppression of RAF/ERK, PI3K/AKT, and JAK/STAT pathways following the reduction of 14-3-3θ. mdpi.com

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation by Arnicolide C

Arnicolide C has been identified as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. nih.gov The mTOR pathway is a critical signaling cascade that plays a central role in cell growth, proliferation, and survival. oaepublish.com In the context of non-small cell lung cancer (NSCLC), research has demonstrated that Arnicolide C treatment leads to the inhibition of the mTOR pathway. nih.gov This inhibition is a key mechanism through which Arnicolide C exerts its effects, influencing downstream cellular processes. nih.govliankebio.com

The mTOR signaling pathway is crucial for integrating signals from growth factors and nutrients to regulate cellular metabolism and growth. oaepublish.com By inhibiting this pathway, Arnicolide C disrupts these fundamental cellular activities. This action is particularly relevant in cancer cells, which often exhibit aberrant mTOR signaling to sustain their rapid growth and proliferation. The inhibition of mTOR by Arnicolide C has been shown to have synergistic cytotoxic effects when combined with DNA cross-linking drugs like cisplatin (B142131). nih.govliankebio.com

Regulation of E2F1 Transcription Factor by Arnicolide C

Arnicolide C significantly attenuates the mTOR-mediated expression of the E2F1 transcription factor. nih.govresearchgate.net E2F1 is a crucial protein that regulates the transcription of genes necessary for DNA replication and cell cycle progression from the G1 to the S phase. uniprot.orgmdpi.com

The mTOR pathway directly influences the expression of E2F1. researchgate.net By inhibiting mTOR, Arnicolide C effectively downregulates E2F1. nih.govresearchgate.net This reduction in E2F1 levels is a key event, as E2F1 is a critical transcription factor for Fanconi anemia complementation group D2 (FANCD2). nih.govresearchgate.net The suppression of the mTOR/E2F1 axis is a primary mechanism by which Arnicolide C exerts its biological effects. nih.gov

Influence on FANCD2 Expression and DNA Damage Response by Arnicolide C

A significant consequence of Arnicolide C's activity is the marked decrease in FANCD2 expression in non-small cell lung cancer (NSCLC) cells. nih.govliankebio.com FANCD2 is a key protein involved in the DNA damage response, particularly in the repair of DNA interstrand crosslinks. researchgate.netresearcher.life

By inhibiting the mTOR/E2F1 signaling axis, Arnicolide C leads to reduced levels of FANCD2. nih.govresearchgate.net This reduction impairs the cell's ability to repair DNA damage. For instance, Arnicolide C treatment attenuates the formation of nuclear foci by FANCD2 that is typically induced by DNA cross-linking agents like cisplatin. nih.govliankebio.com This impairment of the DNA damage response leads to the accumulation of DNA damage and subsequently induces apoptosis, or programmed cell death. nih.gov This mechanism highlights Arnicolide C's role as a chemosensitizing agent, as it enhances the efficacy of DNA-damaging chemotherapeutic drugs. nih.govliankebio.com

Arnicolide C Regulation of Key Signaling Pathways

RAF/ERK Signaling Pathway

The RAF/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and migration. oncotarget.comcreative-diagnostics.com This pathway is initiated by the activation of RAF kinases (A-RAF, B-RAF, and C-RAF), which then phosphorylate and activate MEK, which in turn phosphorylates and activates ERK. creative-diagnostics.comnih.gov

While direct studies on Arnicolide C's effect on the RAF/ERK pathway are limited, research on a related compound, Arnicolide D, has shown inhibition of this pathway is a potential mechanism for its anti-cancer effects. mdpi.com Given the structural similarities and shared origin from Centipeda minima, it is plausible that Arnicolide C may also modulate this pathway. The RAF/ERK pathway is frequently dysregulated in cancer, making it a key therapeutic target. oncotarget.comijbs.com

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another essential cascade that governs cell survival, growth, and proliferation. oaepublish.com This pathway is often over-activated in various cancers. medsci.org

Studies on the related compound Arnicolide D have demonstrated that it can inhibit the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma, triple-negative breast cancer, and osteosarcoma cells. mdpi.commedsci.orgbenthamdirect.comvietnamjournal.ru This inhibition leads to decreased phosphorylation of key proteins such as PI3K, AKT, and mTOR. mdpi.com Given that Arnicolide C also inhibits the mTOR pathway, which is a downstream component of PI3K/AKT signaling, it is highly likely that Arnicolide C also impacts the PI3K/AKT pathway. nih.govoaepublish.comresearchgate.net The inhibition of this pathway is a crucial mechanism for inducing cell cycle arrest and apoptosis in cancer cells. mdpi.commedchemexpress.com

on JAK/STAT Signaling Pathways (JAK1, JAK2, STAT1, STAT3)

In vitro investigations have begun to shed light on the interaction between Arnicolide C and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways, which are pivotal in regulating inflammatory responses. Research involving an extract of Centipeda minima (CMX), which is enriched with Arnicolide C, Brevilin A, Arnicolide D, and Microhelenin C, has demonstrated notable inhibitory effects on key components of this pathway. mdpi.com

In studies using lipopolysaccharide (LPS)-stimulated macrophages, the CMX mixture was found to inhibit the phosphorylation of both JAK1/2 and STAT1/3. mdpi.comresearchgate.net The JAK/STAT pathway is a critical route for transmitting extracellular signals from cytokines to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. frontiersin.orgdovepress.com Specifically, cytokines can activate different JAK isoforms, including JAK1 and JAK2, which then phosphorylate STAT proteins. mdpi.com Activated STAT1 and STAT3 are recognized as key factors in the pathogenesis of chronic inflammatory conditions. mdpi.com The finding that the CMX mixture, containing Arnicolide C, can reduce the phosphorylation of these proteins suggests a mechanism for its anti-inflammatory effects. mdpi.comresearchgate.net

Table 1: Effect of Centipeda minima Extract (CMX) containing Arnicolide C on JAK/STAT Pathway Components in Macrophages

Component Effect Cell Model Stimulant
p-JAK1/2 Inhibition of Phosphorylation Macrophages LPS
p-STAT1/3 Inhibition of Phosphorylation Macrophages LPS

Data derived from studies on a CMX mixture containing Arnicolide C. mdpi.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the key proteins extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is crucial for regulating cellular processes such as inflammation and proliferation. frontiersin.org In vitro research using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) has shown that Arnicolide C exerts its anti-inflammatory effects by inactivating the MAPK pathway. researchgate.netnih.gov

Specifically, treatment with Arnicolide C was found to inhibit the phosphorylation of ERK, JNK, and p38 proteins. researchgate.netnih.gov The phosphorylation of these proteins is a critical step in the activation of the MAPK signaling cascade, which leads to the downstream production of inflammatory mediators. By preventing this activation, Arnicolide C effectively disrupts this signaling pathway, thereby reducing the inflammatory response. researchgate.netnih.gov

Table 2: Arnicolide C's Effect on MAPK Pathway Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages

Protein Effect
p-ERK Inhibition of Phosphorylation
p-JNK Inhibition of Phosphorylation
p-p38 Inhibition of Phosphorylation

Data from in vitro studies on Arnicolide C. researchgate.netnih.gov

Arnicolide C Anti-inflammatory Mechanisms

Inhibition of Inflammatory Mediator Production (NO, PGE2, TNF-α, IL-6) by Arnicolide C

A key aspect of the anti-inflammatory action of Arnicolide C is its ability to suppress the production of several critical inflammatory mediators. In studies conducted on LPS-stimulated RAW 264.7 macrophages, Arnicolide C demonstrated a significant capacity to inhibit the synthesis of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.govfigshare.com

These molecules are central to the inflammatory process. NO and PGE2 are potent signaling molecules that contribute to vasodilation and pain, while TNF-α and IL-6 are pro-inflammatory cytokines that orchestrate and amplify the inflammatory response. biorxiv.orgnih.gov The inhibition of these mediators by Arnicolide C points to its role in modulating the inflammatory cascade at multiple levels. researchgate.netnih.gov

Table 3: Impact of Arnicolide C on the Production of Inflammatory Mediators

Inflammatory Mediator Effect of Arnicolide C Cell Model
Nitric Oxide (NO) Inhibition LPS-stimulated RAW 264.7 macrophages
Prostaglandin E2 (PGE2) Inhibition LPS-stimulated RAW 264.7 macrophages
Tumor Necrosis Factor-alpha (TNF-α) Inhibition LPS-stimulated RAW 264.7 macrophages
Interleukin-6 (IL-6) Inhibition LPS-stimulated RAW 264.7 macrophages

Data from in vitro studies on Arnicolide C. researchgate.netnih.govfigshare.com

Downregulation of Inflammatory Proteins (iNOS, COX-2) by Arnicolide C

Consistent with its inhibition of inflammatory mediator production, Arnicolide C also downregulates the expression of key inflammatory enzymes. Specifically, research has shown that Arnicolide C suppresses the high expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. researchgate.netnih.gov

The enzyme iNOS is responsible for the production of large quantities of NO during inflammation, while COX-2 is the primary enzyme involved in the synthesis of prostaglandins (B1171923) like PGE2 at inflammatory sites. researchgate.netmdpi.com By downregulating the expression of these proteins, Arnicolide C effectively cuts off the production of their respective inflammatory products, further cementing its anti-inflammatory profile. researchgate.netnih.gov

Table 4: Effect of Arnicolide C on Inflammatory Protein Expression

Inflammatory Protein Effect of Arnicolide C Cell Model
Inducible Nitric Oxide Synthase (iNOS) Downregulation of expression LPS-stimulated RAW 264.7 macrophages
Cyclooxygenase-2 (COX-2) Downregulation of expression LPS-stimulated RAW 264.7 macrophages

Data from in vitro studies on Arnicolide C. researchgate.netnih.gov

Assessment of NF-κB Pathway Activation in Response to Arnicolide C

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone signaling pathway in the regulation of inflammation and immunity. frontiersin.orgnih.gov A critical step in its activation involves the degradation of the inhibitor of κB alpha (IκB-α), which allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

In vitro investigations into the mechanisms of Arnicolide C have assessed its impact on this pathway. Studies using LPS-stimulated RAW 264.7 macrophages revealed that Arnicolide C had no effect on the degradation of IκB-α protein. researchgate.netnih.gov This finding indicates that, under the studied conditions, the anti-inflammatory actions of Arnicolide C are not mediated through the inhibition of the NF-κB pathway activation. researchgate.netnih.gov Its primary mechanism appears to be centered on the inactivation of the MAPK pathway. nih.gov

Preclinical Efficacy Investigations of Arnicolide C: in Vivo Research Models

Evaluation of Arnicolide C in Xenograft Tumor Modelsnih.govdntb.gov.uax-mol.net

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are crucial for assessing the in vivo anticancer effects of novel compounds. mdpi.com Both cell-derived and patient-derived xenograft models have been instrumental in understanding the therapeutic potential of Arnicolide C. nih.govdntb.gov.ua

Cell-Derived Xenograft (CDX) Models in Breast Cancer Researchnih.govdntb.gov.uax-mol.net

In cell-derived xenograft (CDX) models of breast cancer, Arnicolide C has shown a notable ability to inhibit tumor progression. nih.gov These models are created by implanting established breast cancer cell lines into mice. mdpi.com Research utilizing MDA-MB-468 breast cancer cells demonstrated that treatment with Arnicolide C led to a significant inhibition of tumor growth in nude mice. mdpi.com The compound was found to reduce the expression of the 14-3-3θ protein and its downstream signaling pathways, which are linked to cell proliferation. nih.gov

Patient-Derived Xenograft (PDX) Models in Breast Cancer Researchnih.govdntb.gov.uax-mol.net

Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient directly into mice, are considered to better represent the heterogeneity of human tumors. mdpi.comfrontiersin.org In breast cancer PDX models, Arnicolide C has mirrored the positive results seen in CDX models. nih.gov Treatment with Arnicolide C resulted in the inhibition of tumor growth and a reduction in the expression of the 14-3-3θ protein. nih.govmdpi.com Furthermore, a decrease in the phosphorylation of proteins involved in key cancer-related signaling pathways, such as Raf 1, ERK, PI3K, AKT, JAK1, and STAT3, was observed, indicating that Arnicolide C effectively inhibited patient-derived xenograft tumor growth in vivo. mdpi.com

Anti-tumor Efficacy of Arnicolide C in Specific Cancer Types

The antitumor properties of Arnicolide C have been investigated across a range of cancer types in preclinical settings.

Breast Cancer Preclinical Modelsnih.govdntb.gov.uax-mol.net

As detailed in the xenograft model sections, Arnicolide C has demonstrated significant anti-breast cancer effects both in vitro and in vivo. nih.gov Studies have consistently shown its ability to inhibit proliferation and induce apoptosis in breast cancer cells. nih.govsciprofiles.com The primary mechanism appears to be the targeting of the 14-3-3θ protein, leading to the suppression of critical cell proliferation pathways. nih.gov

Table 1: Summary of Arnicolide C Efficacy in Breast Cancer Xenograft Models

Model TypeCell Line/Tumor SourceKey FindingsReference
CDXMDA-MB-468Significant inhibition of tumor growth; Reduced 14-3-3θ expression. mdpi.com
PDXPatient-derived breast tumorInhibition of tumor growth; Reduced 14-3-3θ protein expression; Decreased phosphorylation of Raf 1, ERK, PI3K, AKT, JAK1, and STAT3. mdpi.com

Non-Small Cell Lung Cancer (NSCLC) Xenograft Studiesnih.govresearchgate.net

In the context of non-small cell lung cancer (NSCLC), Arnicolide C has been identified as a novel chemosensitizer. nih.gov Research has shown that Arnicolide C exhibits synergistic cytotoxic effects when combined with DNA cross-linking drugs like cisplatin (B142131). nih.govresearchgate.net In an A549 xenograft mouse model, the co-administration of Arnicolide C and cisplatin resulted in a synergistic anticancer effect. nih.gov This was achieved by suppressing the mTOR/E2F1/FANCD2 signaling pathway within the tumor tissues, which is involved in the DNA damage response. nih.gov Arnicolide C treatment led to a decrease in FANCD2 expression, which in turn attenuated the formation of nuclear foci induced by cisplatin, leading to increased DNA damage and apoptosis in the cancer cells. nih.gov

Table 2: Arnicolide C in NSCLC Xenograft Model

Model TypeCell LineCombination TherapyKey FindingsReference
XenograftA549Arnicolide C + CisplatinSynergistic anticancer effect; Suppression of mTOR/FANCD2 signaling. nih.gov

Nasopharyngeal Carcinoma (NPC) Modelsmdpi.com

Studies investigating the effects of Arnicolide C on nasopharyngeal carcinoma (NPC) have demonstrated its cytotoxic properties against various NPC cell lines, including CNE-1, CNE-2, SUNE-1, HONE1, and C666-1. mdpi.com In vitro experiments showed that Arnicolide C inhibited the proliferation of these cells in a dose- and time-dependent manner. mdpi.com While direct in vivo xenograft data for Arnicolide C in NPC is not as extensively detailed as for breast cancer, the potent in vitro cytotoxic effects suggest its potential as a therapeutic candidate for this type of cancer. mdpi.com

Table 3: In Vitro Cytotoxicity of Arnicolide C in NPC Cell Lines

Cell LineEffectReference
CNE-1, CNE-2, SUNE-1, HONE1, C666-1Dose- and time-dependent inhibition of cell growth. mdpi.com

Liver Cancer Models

The antitumor effects of Arnicolide C have been evaluated in various in vivo models of liver cancer. researchgate.netbiocrick.com One common approach involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice. mdpi.comfrontiersin.org For instance, studies have utilized subcutaneous xenograft models established with HepG2, a human hepatocellular carcinoma cell line, in BALB/c nude mice to assess the efficacy of Arnicolide C. researchgate.net In addition to cell-line-derived xenografts, patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient, have also been employed to study the effects of this compound on hepatocellular carcinoma. researchgate.netnih.gov These PDX models are considered to better represent the heterogeneity of human tumors. frontiersin.org Research has shown that Arnicolide C demonstrates a notable inhibitory effect on liver cancer in these preclinical settings. researchgate.net

Table 1: In Vivo Liver Cancer Models for Arnicolide C Research

Model Type Cell Line/Tissue Source Animal Model Key Observation Reference
Subcutaneous Xenograft HepG2 BALB/c nude mice Evaluation of antitumor efficacy researchgate.net
Patient-Derived Xenograft (PDX) Hepatocellular Carcinoma Not specified Assessment of therapeutic effects researchgate.net
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Structure Activity Relationship Sar Studies of Arnicolide C and Analogs

Investigation of Structural Determinants for Arnicolide C Biological Activity

Arnicolide C is a sesquiterpene lactone that has garnered attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. researchgate.net The biological activity of Arnicolide C is intrinsically linked to its specific chemical structure. Key structural features are believed to be crucial for its therapeutic potential.

The presence of the α-methylene-γ-lactone group is a characteristic feature of many biologically active sesquiterpene lactones and is considered a key structural determinant for the activity of Arnicolide C. This functional group can act as a Michael acceptor, allowing it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.net This covalent modification of key cellular proteins can lead to the modulation of various signaling pathways.

Furthermore, studies have suggested that the double bond in the cyclopentane (B165970) ring and the double bond at position 10 are critical structural components responsible for the cytotoxic activity of related sesquiterpene lactones. polyu.edu.hk While specific studies on Arnicolide C are needed to confirm the exact role of each structural element, the existing data on similar compounds provides a strong basis for understanding its structure-activity relationship.

In the context of non-small cell lung cancer (NSCLC), Arnicolide C has been identified as a chemosensitizer that can enhance the efficacy of DNA cross-linking drugs like cisplatin (B142131). nih.gov Its mechanism involves the suppression of the mTOR/E2F1/FANCD2 signaling axis, which is involved in DNA damage response. nih.gov This suggests that the structural features of Arnicolide C enable it to interfere with key cellular pathways that contribute to drug resistance.

Key Structural Features of Arnicolide C for Biological Activity:

Structural FeaturePutative Role in Biological Activity
α-methylene-γ-lactoneActs as a Michael acceptor, enabling covalent modification of proteins. researchgate.net
Overall 3D ConformationFacilitates binding to specific protein targets like 14-3-3θ. mdpi.com
Cyclopentane Ring Double BondContributes to cytotoxic activity. polyu.edu.hk
Position 10 Double BondImportant for cytotoxic effects. polyu.edu.hk

Comparative Analysis of Arnicolide C with Related Sesquiterpene Lactones (e.g., Arnicolide D, Brevilin A)

Arnicolide C shares a common sesquiterpene lactone skeleton with other compounds isolated from Centipeda minima, such as Arnicolide D and Brevilin A. researchgate.netmdpi.com Despite their structural similarities, subtle differences in their chemical makeup can lead to variations in their biological activities.

Arnicolide D has the same core skeleton as Arnicolide C and Brevilin A. researchgate.netmdpi.com However, studies have shown that Arnicolide D exhibits more potent cytotoxic effects against nasopharyngeal carcinoma (NPC) cells compared to Arnicolide C. mdpi.com In one study, the IC50 values for Arnicolide C in CNE-2 cells were 12.3 µM at 24 hours, 4.64 µM at 48 hours, and 3.84 µM at 72 hours, while Arnicolide D showed a more pronounced inhibitory effect. mdpi.com This difference in potency could be attributed to the specific side chain attached to the sesquiterpene lactone core.

Brevilin A is another structurally related sesquiterpene lactone that has been extensively studied for its anti-cancer properties. researchgate.netsemanticscholar.org Like Arnicolide C and D, it possesses potent biological activity. semanticscholar.org Research indicates that Brevilin A can inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell survival and proliferation. semanticscholar.org While Arnicolide C also affects pathways like mTOR, the specific interactions and downstream effects may differ from those of Brevilin A due to their distinct substitution patterns. nih.gov

The unique chemical features of these compounds, including the C/B ring junction at positions 7 and 8 and various substitutions at other positions, likely contribute to their potential specificity in biological interactions. researchgate.net For instance, the presence of different ester side chains can influence the lipophilicity and steric hindrance of the molecule, thereby affecting its ability to cross cell membranes and interact with its target proteins.

A comparative analysis of the cytotoxic activities of these compounds highlights the importance of these subtle structural variations. While all three compounds demonstrate anti-cancer potential, the degree of their efficacy can vary depending on the specific cancer cell line and the experimental conditions.

Comparison of Related Sesquiterpene Lactones:

CompoundStructural Similarity to Arnicolide CKey Biological Activity Differences
Arnicolide D Same sesquiterpene lactone skeleton. researchgate.netmdpi.comExhibits more potent cytotoxic effects against nasopharyngeal carcinoma cells. mdpi.com
Brevilin A Shares the same core sesquiterpene lactone framework. researchgate.netsemanticscholar.orgPotently inhibits the PI3K/AKT/mTOR pathway; differences in substitution patterns may lead to varied downstream effects. semanticscholar.org

Design and Synthesis of Arnicolide C Derivatives for Enhanced Efficacy

The promising biological activities of Arnicolide C have prompted interest in the design and synthesis of its derivatives to potentially enhance its therapeutic efficacy and overcome limitations. The general approach to creating derivatives of natural products like Arnicolide C often involves modifying specific functional groups to improve properties such as solubility, stability, and target specificity.

While specific research on the design and synthesis of Arnicolide C derivatives is still emerging, studies on related sesquiterpene lactones like Brevilin A provide a roadmap for potential modifications. For example, a library of Brevilin A derivatives was synthesized to evaluate their anticancer effects. acs.org These modifications included reductions, hydroxylations, and acetylations of the core structure. acs.org Such chemical transformations could be applied to Arnicolide C to explore how changes in its structure affect its biological activity.

The synthesis of analogs often involves multi-step processes. For instance, the synthesis of carlina oxide analogs, which share some structural motifs with sesquiterpenes, involved substitution reactions, deprotection, and coupling reactions to create a library of compounds for evaluation. nih.gov Similar synthetic strategies could be employed to generate novel Arnicolide C derivatives.

The goal of designing new derivatives is to improve upon the parent compound's properties. This could involve creating analogs with increased potency, allowing for lower effective doses, or developing derivatives with improved selectivity for cancer cells over healthy cells, which could lead to a better safety profile. The synthesis of novel thiazolidinone derivatives as anticancer agents, for example, has shown that even small changes to a core scaffold can significantly impact biological activity. bsu.edu.eg

Future research in this area will likely focus on creating a diverse library of Arnicolide C derivatives and screening them for enhanced biological activity against various diseases. This approach, combining chemical synthesis and biological evaluation, is a powerful strategy for the development of new and more effective therapeutic agents based on natural product scaffolds.

Advanced Research Methodologies Applied to Arnicolide C Investigations

Cell Viability and Proliferation Assays (MTT Assay, Colony Formation Assays)

The initial assessment of Arnicolide C's potential often begins with cell viability and proliferation assays. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. In studies involving breast cancer cell lines such as HCC-1806, MDA-MB-468, MDA-MB-231, and SKBR3, Arnicolide C was shown to inhibit cell growth in a dose-dependent manner. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 8.50 µM for HCC-1806, 8.13 µM for MDA-MB-468, 8.02 µM for SKBR3, and 14.51 µM for MDA-MB-231 cells after 72 hours of treatment. mdpi.com Similarly, in nasopharyngeal carcinoma (NPC) CNE-2 cells, Arnicolide C demonstrated cytotoxic effects with IC50 values of 12.3 µM at 24 hours, 4.64 µM at 48 hours, and 3.84 µM at 72 hours. mdpi.com

Complementing the MTT assay, colony formation assays provide a longer-term view of the antiproliferative effects of a compound. This assay assesses the ability of single cells to undergo unlimited division and form colonies. Treatment of HCC-1806 and MDA-MB-468 breast cancer cells with Arnicolide C at concentrations of 8 or 10 µM resulted in a potent inhibition of colony formation, further confirming its ability to suppress cancer cell progression in vitro. mdpi.comresearchgate.net

Cell LineAssayKey FindingsCitation
HCC-1806, MDA-MB-468, MDA-MB-231, SKBR3 (Breast Cancer)MTT AssayArnicolide C inhibited cell growth with IC50 values of 8.50, 8.13, 14.51, and 8.02 μM, respectively, after 72h. mdpi.com
CNE-2 (Nasopharyngeal Carcinoma)MTT AssayArnicolide C showed cytotoxic effects with IC50 values of 12.3 µM (24h), 4.64 µM (48h), and 3.84 µM (72h). mdpi.com
HCC-1806, MDA-MB-468 (Breast Cancer)Colony Formation AssayTreatment with 8 or 10 μM Arnicolide C potently inhibited colony formation. mdpi.comresearchgate.net

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of Arnicolide C research, it is instrumental in determining the compound's effects on the cell cycle and apoptosis (programmed cell death).

By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), researchers can analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Studies have shown that Arnicolide C induces a G1 phase arrest in breast cancer cells in a dose-dependent manner. mdpi.comnih.gov This means the compound halts the cell cycle in the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase and ultimately inhibiting proliferation.

To detect apoptosis, cells are often stained with Annexin V and PI. Annexin V binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI enters cells with compromised membranes, a characteristic of late-stage apoptosis or necrosis. Flow cytometry analysis revealed that treatment with Arnicolide C significantly increased the rate of apoptosis in both HCC-1806 and MDA-MB-468 breast cancer cells compared to untreated control cells. mdpi.comnih.gov

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. labxchange.orgbio-rad.com This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. labxchange.org This technique has been crucial in elucidating the molecular pathways affected by Arnicolide C.

In breast cancer cells, Western blot analysis revealed that Arnicolide C treatment led to a reduction in the expression of the 14-3-3θ protein. mdpi.com This protein is known to be highly expressed in breast cancer and is associated with proliferation and poor prognosis. mdpi.com Furthermore, the study showed that Arnicolide C inhibited downstream signaling pathways linked to cell proliferation that are regulated by 14-3-3θ. mdpi.comresearchgate.net

In non-small cell lung cancer (NSCLC) cells, Western blot analysis demonstrated that Arnicolide C treatment markedly decreased the expression of FANCD2. nih.gov This protein is involved in the DNA damage response, and its downregulation by Arnicolide C contributes to increased DNA damage and apoptosis. nih.gov The study also showed that Arnicolide C inhibits the mTOR pathway and the expression of E2F1, a transcription factor for FANCD2. nih.gov

Molecular Docking and Computational Target Prediction for Arnicolide C

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comajol.info This method is invaluable for identifying potential molecular targets of a compound like Arnicolide C. openaccessjournals.com By simulating the interaction between Arnicolide C and a library of protein structures, researchers can predict which proteins it is likely to bind to and how it might exert its effects. mdpi.complos.orgnih.gov

In silico molecular docking studies were instrumental in identifying 14-3-3θ as a potential target of Arnicolide C in breast cancer. mdpi.com The computational analysis predicted a favorable binding interaction between Arnicolide C and the 14-3-3θ protein, a finding that was subsequently validated by experimental data showing reduced 14-3-3θ expression after Arnicolide C treatment. mdpi.comresearchgate.net This integrated approach of computational prediction followed by experimental validation is a powerful strategy in modern drug discovery. nih.gov

Immunofluorescence Microscopy

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method provides spatial context to the findings from other techniques like Western blotting.

In studies on non-small cell lung cancer (NSCLC), immunofluorescence was used to observe the formation of FANCD2 nuclear foci. nih.gov FANCD2 is recruited to sites of DNA damage to form these foci, which are critical for DNA repair. Treatment with Arnicolide C was found to attenuate the formation of cisplatin-induced FANCD2 nuclear foci, indicating that the compound disrupts the DNA damage response pathway. nih.gov

Comet Assay for DNA Damage Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. lidsen.comsci-hub.se When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA). lidsen.com The length and intensity of the comet tail are proportional to the amount of DNA damage. lidsen.com

In the investigation of Arnicolide C's effects on non-small cell lung cancer (NSCLC) cells, the comet assay was employed to assess the extent of DNA damage. researchgate.netnih.gov The results demonstrated that Arnicolide C, particularly in combination with DNA cross-linking agents like cisplatin (B142131), leads to increased DNA damage. nih.gov This finding is consistent with the observation that Arnicolide C inhibits the FANCD2-mediated DNA repair pathway. nih.gov

Small Interfering RNA (siRNA) Transfection for Target Validation

In the context of Arnicolide C research, siRNA transfection has been used to validate the role of key target proteins. For example, in non-small cell lung cancer (NSCLC) studies, siRNA was used to knock down the expression of FANCD2. nih.gov The effects of FANCD2 knockdown on cell viability and DNA damage could then be compared to the effects of Arnicolide C treatment, providing strong evidence that FANCD2 is a critical target of the compound. researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique to detect and quantify proteins, such as cytokines, in biological samples. thermofisher.com In the context of Arnicolide C research, ELISA has been instrumental in elucidating the compound's anti-inflammatory properties by measuring its effect on key inflammatory markers. researchgate.netnih.gov

The assay operates on the principle of an antibody-antigen interaction. In a typical setup to measure inflammatory cytokines, the wells of a microplate are coated with a capture antibody specific to the target cytokine, for instance, Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). thermofisher.com When a sample containing the cytokine, such as the supernatant from cell cultures treated with Arnicolide C, is added to the well, the cytokine binds to the capture antibody. Subsequently, a detection antibody, also specific to the cytokine but labeled with an enzyme, is introduced. This forms a "sandwich" of capture antibody, cytokine, and detection antibody. The final step involves adding a substrate that the enzyme converts into a colored product. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the amount of the cytokine present in the sample.

In studies investigating Arnicolide C, researchers have utilized ELISA to assess its impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netnih.gov These studies have demonstrated that Arnicolide C can significantly inhibit the production of inflammatory mediators like TNF-α and IL-6. researchgate.netnih.gov This inhibitory effect is a key indicator of the compound's anti-inflammatory potential.

Interactive Table: Effect of Arnicolide C on Inflammatory Cytokine Production

Cell LineTreatmentInflammatory MarkerObservationReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS) + Arnicolide CTNF-αInhibition of production researchgate.netnih.gov
RAW 264.7 MacrophagesLipopolysaccharide (LPS) + Arnicolide CIL-6Inhibition of production researchgate.netnih.gov

Griess Assay for Nitric Oxide Quantification

The Griess assay is a straightforward and common colorimetric method used to quantify nitric oxide (NO) concentration in biological samples by measuring its stable metabolite, nitrite (B80452) (NO₂⁻). lifetechindia.com This assay has been pivotal in demonstrating the anti-inflammatory effects of Arnicolide C through its ability to suppress NO production. researchgate.netnih.gov

The underlying principle of the Griess assay involves a two-step diazotization reaction. lifetechindia.com The Griess reagent is a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD). In an acidic medium, nitrite present in the sample reacts with sulfanilamide to form a diazonium salt. This salt then couples with NEDD to produce a pink to magenta-colored azo compound. lifetechindia.com The intensity of the resulting color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm with a spectrophotometer. lifetechindia.com

In research on Arnicolide C, the Griess assay was employed to measure the amount of nitrite in the culture medium of LPS-stimulated RAW 264.7 macrophages. researchgate.netnih.gov These experiments revealed that Arnicolide C significantly suppresses NO production in a dose-dependent manner. researchgate.net This inhibition of NO, a key inflammatory mediator, further substantiates the anti-inflammatory activity of Arnicolide C. researchgate.netnih.gov

Interactive Table: Effect of Arnicolide C on Nitric Oxide Production

Cell LineTreatmentAssayFindingReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS) + Arnicolide CGriess AssaySignificant, dose-dependent inhibition of nitric oxide (NO) production researchgate.net
Human Dermal FibroblastsTumor Necrosis Factor-alpha (TNF-α) + CMX (containing Arnicolide C)Griess AssaySignificant reduction in NO levels nih.gov

Translational Research and Future Directions for Arnicolide C

Arnicolide C as a Potential Therapeutic Candidate

Arnicolide C, a sesquiterpene lactone isolated from the plant Centipeda minima, has garnered attention for its potential as a therapeutic agent, particularly in the realm of oncology. researchgate.netmdpi.comresearchgate.net Research has explored its utility both as a standalone treatment and as an agent that can enhance the efficacy of existing chemotherapy drugs.

Single-Agent Therapeutic Potential of Arnicolide C

As a single agent, Arnicolide C has demonstrated notable anti-tumor effects across a range of cancer cell lines. mdpi.comnih.gov Studies have shown its ability to inhibit the proliferation of cancer cells and induce programmed cell death, known as apoptosis. mdpi.com For instance, in breast cancer cells, Arnicolide C has been observed to halt the cell cycle at the G1 phase and trigger apoptosis. mdpi.com This effect is thought to be mediated through the downregulation of the 14-3-3θ protein, which in turn affects downstream signaling pathways crucial for cell proliferation, such as the RAF/ERK, PI3K/AKT, and JAK/STAT pathways. mdpi.com

Similarly, research on nasopharyngeal carcinoma (NPC) cells has revealed that Arnicolide C can inhibit cell viability in a manner that is dependent on both the concentration of the compound and the duration of exposure. mdpi.com These findings, derived from in vitro experiments, underscore the potential of Arnicolide C as a standalone anticancer agent. mdpi.commdpi.com The cytotoxic effects have been observed in various NPC cell lines, including CNE-1, CNE-2, SUNE-1, HONE1, and C666-1. mdpi.com

Arnicolide C as a Chemosensitizing Agent in Combination Therapies

Beyond its standalone potential, Arnicolide C has shown significant promise as a chemosensitizing agent, meaning it can enhance the effectiveness of conventional chemotherapy drugs. nih.govliankebio.com This is particularly relevant in the context of non-small cell lung cancer (NSCLC), where it has been found to work synergistically with DNA cross-linking drugs like cisplatin (B142131) and mitomycin C. researchgate.netnih.govliankebio.com

The primary mechanism behind this sensitization involves the inhibition of the mTOR/E2F1/FANCD2 signaling pathway. researchgate.netnih.govliankebio.com The FANCD2 protein is a key player in the DNA damage response, and its upregulation is a mechanism of chemoresistance in cancer cells. nih.gov Arnicolide C has been shown to decrease the expression of FANCD2, thereby impairing the cancer cells' ability to repair the DNA damage induced by chemotherapy and leading to increased apoptosis. nih.govliankebio.com This synergistic effect has been demonstrated in both cell culture and in a mouse xenograft model of A549 lung cancer, where the co-administration of Arnicolide C and cisplatin led to a greater anticancer effect than either agent alone. researchgate.netnih.gov

Unexplored Mechanisms and Biological Activities of Arnicolide C

While current research has illuminated some of the key anticancer mechanisms of Arnicolide C, there remain several unexplored avenues. The precise molecular interactions and the full spectrum of its biological activities are not yet fully understood.

For instance, while it is known that Arnicolide C can reduce the expression of the 14-3-3θ protein, the specific mechanism by which it achieves this is still under investigation. mdpi.com Further research is needed to determine if this is a direct or indirect effect and to identify other potential molecular targets of Arnicolide C. Molecular docking studies have suggested a binding affinity between Arnicolide C and 14-3-3θ, but this requires further experimental validation. mdpi.com

Additionally, while its anti-inflammatory properties have been noted, the full extent and mechanisms of this activity, and its potential interplay with its anticancer effects, warrant deeper investigation. researchgate.net The compound has been shown to inhibit the production of inflammatory mediators like NO, PGE2, TNF-α, and IL-6 in macrophage cells by inactivating the MAPK pathway, but not the NF-κB pathway. researchgate.net Understanding these pathways more comprehensively could open up new therapeutic applications.

Challenges and Opportunities in the Preclinical and Clinical Development of Arnicolide C

The journey of a natural compound like Arnicolide C from the laboratory to clinical use is fraught with challenges, yet also presents significant opportunities.

A primary challenge in preclinical development is the need for rigorous testing to ensure both safety and efficacy before human trials can begin. americanpharmaceuticalreview.com This includes extensive toxicological studies and the selection of appropriate animal models that can accurately predict human responses. americanpharmaceuticalreview.comtexilajournal.com For natural products, issues of bioavailability, formulation, and consistent supply can also pose hurdles. researcher.life

Furthermore, the transition to clinical trials requires a substantial body of preclinical data to be submitted to regulatory agencies like the FDA in an Investigational New Drug (IND) application. americanpharmaceuticalreview.com The complexity and cost of this process can be a significant barrier.

However, the unique mechanisms of action of Arnicolide C present exciting opportunities. Its ability to act as a chemosensitizer could help overcome chemoresistance, a major challenge in cancer therapy. nih.govresearcher.life This could lead to more effective combination therapies with lower doses of cytotoxic drugs, potentially reducing side effects for patients. mdpi.com

Further research into its multitargeted effects could reveal novel therapeutic strategies. mdpi.com The development of derivatives of Arnicolide C could also lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The promising preclinical results for Arnicolide C and its derivatives, such as Arnicolide D, in various cancer models, including breast and nasopharyngeal cancers, underscore the potential for these compounds to be developed into new anticancer drugs. mdpi.commedsci.orgresearchgate.net

Q & A

Q. How is Arnicolide C isolated and characterized from natural sources?

Arnicolide C is typically isolated from Centipeda minima or Arnica montana using chromatographic techniques like column chromatography and HPLC. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Purity validation requires high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Q. What in vitro models are suitable for preliminary screening of Arnicolide C’s anti-inflammatory effects?

The LPS-stimulated RAW 264.7 macrophage model is widely used. Key endpoints include nitric oxide (NO) production (measured via Griess assay), pro-inflammatory cytokine levels (TNF-α, IL-6 via ELISA), and protein expression analysis (iNOS, COX-2 via Western blot). Dose ranges from 0.78–25 μM are common .

Q. What methodological controls are essential to confirm Arnicolide C’s bioactivity?

Include vehicle controls (e.g., DMSO), positive controls (e.g., dexamethasone for anti-inflammatory assays), and cytotoxicity assessments (MTT or CCK-8 assays). For mechanistic studies, use pathway-specific inhibitors (e.g., MAPK inhibitors) to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in Arnicolide C’s mechanism of action (e.g., MAPK vs. NF-κB pathways)?

Evidence shows Arnicolide C inhibits MAPK (ERK, JNK, p38) phosphorylation but does not affect NF-κB activation in RAW 264.7 cells. To validate this specificity:

  • Use phospho-specific antibodies in Western blot.
  • Employ NF-κB luciferase reporter assays.
  • Compare results with known NF-κB inhibitors (e.g., BAY 11-7082) .

Q. What experimental designs are optimal for studying Arnicolide C’s multi-target anticancer effects?

Use panels of cancer cell lines (e.g., breast, colon, nasopharyngeal) and assess:

  • Apoptosis: Annexin V/PI staining and caspase-3 cleavage.
  • Ferroptosis: GPX4 downregulation and lipid peroxidation (MDA assay).
  • Parthanatos: PARP-1 activation and AIF nuclear translocation (immunofluorescence). Combine with inhibitors (e.g., z-VAD for apoptosis, ferrostatin-1 for ferroptosis) to isolate pathways .

Q. How should researchers address dose-dependent cytotoxicity in therapeutic applications?

  • Establish IC₅₀ values via dose-response curves (e.g., CCK-8 assays).
  • Compare therapeutic windows between cancerous and normal cells (e.g., MCF-10A vs. MDA-MB-231).
  • Use sub-cytotoxic doses for mechanistic studies to avoid off-target effects .

Q. What statistical frameworks ensure robust analysis of Arnicolide C’s preclinical data?

  • For in vitro studies: ≥3 independent replicates, ANOVA with post-hoc tests (e.g., Tukey’s), and error bars representing SEM.
  • For dose-response relationships: Nonlinear regression (e.g., log(inhibitor) vs. normalized response).
  • Adhere to NIH guidelines for preclinical rigor, including randomization and blinding where feasible .

Methodological Guidance

How to formulate a FINER-compliant research question for Arnicolide C studies?

Apply the FINER criteria:

  • Feasible : Ensure access to purified Arnicolide C (≥95% purity) and validated cell models.
  • Novel : Focus on understudied mechanisms (e.g., parthanatos in breast cancer).
  • Ethical : Prioritize in vitro and computational models before animal trials.
  • Relevant : Align with unmet needs (e.g., overcoming chemotherapy resistance) .

Q. How to optimize Western blot protocols for Arnicolide C-treated samples?

  • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
  • Load 20–30 μg protein per lane; use β-actin as a loading control.
  • For phospho-MAPK detection, block membranes with 5% BSA and use TBS-T wash buffers .

Q. What strategies validate Arnicolide C’s purity and stability in experimental settings?

  • Conduct stability studies (e.g., HPLC at 0, 24, 48 hours in culture media).
  • Use LC-MS to confirm compound integrity post-treatment.
  • Store stock solutions in anhydrous DMSO at −80°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.